N-methyl-3-(pyridin-3-yl)cyclobutan-1-amine
Description
N-Methyl-3-(pyridin-3-yl)cyclobutan-1-amine is a cyclobutane derivative featuring a pyridin-3-yl substituent at the 3-position and a methylamine group at the 1-position of the cyclobutane ring. This compound is primarily utilized as a building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological or inflammatory pathways . Its rigid cyclobutane scaffold and aromatic pyridine moiety enhance binding affinity to biological targets, while the methylamine group contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-methyl-3-pyridin-3-ylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-10-5-9(6-10)8-3-2-4-12-7-8/h2-4,7,9-11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGMRGCWSSHVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509739-50-7 | |
| Record name | N-methyl-3-(pyridin-3-yl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(pyridin-3-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a cyclobutane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(pyridin-3-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
N-methyl-3-(pyridin-3-yl)cyclobutan-1-amine features a cyclobutane ring substituted with a pyridine group, which imparts unique chemical properties. Its molecular formula is CHN, with a molecular weight of 162.23 g/mol. The compound's structure allows for diverse interactions with biological systems, making it a candidate for drug development and other applications.
Medicinal Chemistry
This compound is being explored as a potential therapeutic agent due to its ability to interact with various biomolecules. Research indicates that it may modulate the activity of specific receptors and enzymes, leading to potential therapeutic effects. Ongoing studies are focused on elucidating its mechanism of action, particularly its binding affinity to molecular targets.
Case Study:
A recent study investigated the compound's interaction with neurotransmitter receptors, revealing promising results in modulating receptor activity, which could have implications for treating neurological disorders.
Material Science
The compound's unique structure makes it useful in the development of advanced materials. It can serve as a building block for synthesizing more complex organic compounds, which can be utilized in creating polymers and other materials with specific properties.
Data Table: Synthesis and Applications in Material Science
| Reaction Type | Reagent Used | Conditions | Application |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral conditions | Synthesis of functionalized polymers |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Production of amine derivatives |
| Substitution | Amines or thiols | Basic conditions | Creation of complex organic structures |
Research into the biological activity of this compound has shown potential for anti-inflammatory and analgesic effects. Studies are ongoing to determine its efficacy and safety profile in vivo.
Case Study:
A pharmacological study demonstrated that the compound exhibited significant anti-inflammatory properties in animal models, suggesting its potential as a candidate for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-methyl-3-(pyridin-3-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings:
Structural Flexibility vs. Rigidity :
- Cyclobutane-based compounds (e.g., this compound) exhibit enhanced conformational rigidity compared to linear analogs like 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine. This rigidity improves target selectivity in drug design .
- Pyrazole and propenylamine derivatives (e.g., CAS 1174655-37-8) introduce planar aromatic systems, favoring π-π stacking interactions with biological targets .
Synthetic Complexity :
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine requires multi-step synthesis involving copper(I) bromide catalysis, yielding only 17.9% . In contrast, cyclobutane derivatives like the dihydrochloride salt in are commercially available, highlighting their accessibility .
CAS 1174655-37-8, a propenylamine derivative, shows promise in oncology with a defined melting point (131–133°C) and solubility in DMSO/ethanol .
Physicochemical Properties :
- The dihydrochloride salt of 1-(pyridin-3-yl)cyclobutanamine offers improved aqueous solubility compared to the free base form of this compound, critical for formulation .
Biological Activity
N-methyl-3-(pyridin-3-yl)cyclobutan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including interactions with various biological targets, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a pyridine moiety at the 3-position and an N-methyl group at the 1-position. Its molecular formula is with a molecular weight of 162.23 g/mol. The unique arrangement of these functional groups contributes to its distinct chemical properties, making it a subject of interest in drug discovery and development.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in modulating enzyme and receptor functions. Below are key findings regarding its biological activity:
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with pyridine rings have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.09 µg/mL to 500 µg/mL against various bacterial strains, indicating their potential as antimicrobial agents .
2. Anticancer Potential
The compound has been explored for its anticancer properties, particularly through its interactions with the USP1/UAF1 deubiquitinase complex, which is implicated in cancer cell proliferation and survival. Inhibitors targeting this complex have shown promising results in reducing tumor growth in vitro, suggesting that this compound may also possess similar therapeutic potential .
The mechanism of action for this compound involves binding to specific receptors and enzymes, thereby modulating their activity. Ongoing research aims to elucidate these interactions further, focusing on how the compound influences cellular pathways involved in disease processes .
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Key synthetic routes have been optimized for yield and purity, utilizing various reagents under controlled conditions. The following table summarizes common synthetic methods used:
| Reaction Type | Reagent Used | Conditions |
|---|---|---|
| Cyclization | Pyridine derivatives | Acidic conditions |
| Methylation | Methyl iodide | Basic conditions |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
Case Study 1: Antibacterial Activity Assessment
In a comparative study, N-methyl derivatives were tested against standard antibiotics using the agar disc-diffusion method. The results indicated that some derivatives exhibited superior antibacterial activity compared to traditional antibiotics like tetracycline, with IC50 values demonstrating potent effects against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Efficacy
A high-throughput screening of over 400,000 compounds identified several analogs of this compound that selectively inhibited the USP1/UAF1 complex with nanomolar potency. These findings suggest a viable pathway for developing new anticancer therapies based on this compound's structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
